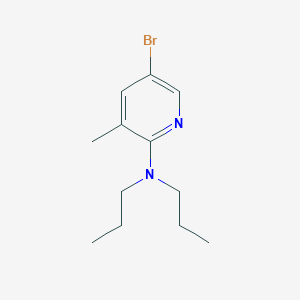

5-Bromo-3-methyl-N,N-dipropyl-2-pyridinamine

Description

5-Bromo-3-methyl-N,N-dipropyl-2-pyridinamine is a pyridine derivative characterized by a bromine atom at position 5, a methyl group at position 3, and a dipropylamine moiety at position 2 of the pyridine ring. The molecular formula is C₁₂H₁₉BrN₂, with a molecular weight of 271.20 g/mol.

Properties

IUPAC Name |

5-bromo-3-methyl-N,N-dipropylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BrN2/c1-4-6-15(7-5-2)12-10(3)8-11(13)9-14-12/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBQCFJIRIPCQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=NC=C(C=C1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

- 2-Amino-3-methyl-5-bromopyridine is commonly used as the initial raw material.

- It can be prepared by bromination of 3-methyl-2-aminopyridine using brominating agents like N-bromosuccinimide (NBS) in the presence of catalysts (e.g., iron(III) bromide).

N-Alkylation to Introduce Dipropyl Groups

- The amino group at the 2-position is alkylated with propyl halides (e.g., propyl bromide or chloride) under basic conditions.

- Typical bases include potassium carbonate or sodium hydride.

- The reaction is conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile to facilitate nucleophilic substitution.

Purification and Yield Optimization

- The crude product is purified by extraction, drying, and recrystallization.

- Reaction parameters such as temperature, solvent choice, and molar ratios are optimized to maximize yield and minimize by-products.

Example Synthetic Procedure (Adapted from Related Compounds)

| Step | Reagents and Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromination: 3-methyl-2-aminopyridine + NBS, FeBr3 catalyst, solvent (e.g., dichloromethane), RT | 2-Amino-3-methyl-5-bromopyridine | 80-90 | Controlled addition to avoid over-bromination |

| 2 | Alkylation: 2-amino-3-methyl-5-bromopyridine + propyl bromide, K2CO3, DMF, 60-80 °C, 12-24 h | 5-Bromo-3-methyl-N,N-dipropyl-2-pyridinamine | 75-85 | Excess alkylating agent ensures full substitution; reaction monitored by TLC/HPLC |

| 3 | Purification: Extraction with organic solvents, drying over MgSO4, evaporation, recrystallization | Pure target compound | — | Final purity >98% by HPLC |

Research Findings and Process Analysis

- Reaction Efficiency: The alkylation step is critical and can be optimized by controlling the base strength and reaction temperature to prevent side reactions such as over-alkylation or elimination.

- Solvent Effects: Polar aprotic solvents like DMF and acetonitrile enhance nucleophilicity and solubility of reactants, improving yields.

- Safety and Scalability: The described methods avoid harsh conditions such as high pressure or extreme temperatures, enabling safe scale-up for industrial production.

Comparative Notes from Related Compounds

- A patent describing the preparation of 5-bromo-7-azaindole intermediates starting from 2-amino-3-methyl-5-bromopyridine demonstrates the feasibility of multi-step transformations involving formylation and cyclization under mild conditions, achieving yields above 80%.

- Alkylation methods for related pyridin-2-amines with dialkylaminoalkyl groups (e.g., dimethylamino propyl) follow similar nucleophilic substitution pathways with good yields and purity.

Summary Table of Key Parameters

| Parameter | Typical Value/Condition | Impact on Synthesis |

|---|---|---|

| Starting Material | 2-Amino-3-methyl-5-bromopyridine | Readily available precursor |

| Bromination Agent | N-Bromosuccinimide (NBS) | Selective bromination |

| Alkylating Agent | Propyl bromide or chloride | Introduces dipropyl groups |

| Base | Potassium carbonate or sodium hydride | Facilitates nucleophilic substitution |

| Solvent | DMF, acetonitrile | Enhances reaction rate and solubility |

| Temperature | 60-80 °C | Optimal for alkylation without side reactions |

| Reaction Time | 12-24 hours | Ensures complete conversion |

| Purification | Extraction, drying, recrystallization | Achieves high purity |

| Yield | 75-85% (alkylation step) | High yield achievable with optimization |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-N,N-dipropyl-2-pyridinamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

5-Bromo-3-methyl-N,N-dipropyl-2-pyridinamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-N,N-dipropyl-2-pyridinamine involves its interaction

Biological Activity

5-Bromo-3-methyl-N,N-dipropyl-2-pyridinamine is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into the compound's biological properties, including its antibacterial effects, enzyme inhibition capabilities, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

5-Bromo-3-methyl-N,N-dipropyl-2-pyridinamine has the following molecular formula:

- Molecular Formula : C12H16BrN

- CAS Number : 1220036-20-3

The compound features a bromine atom and a propyl group attached to a pyridine ring, which contributes to its unique biological activity.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 5-Bromo-3-methyl-N,N-dipropyl-2-pyridinamine against various bacterial strains. Notably, it has shown effectiveness against multidrug-resistant strains such as XDR Salmonella Typhi.

| Compound | MIC (mg/mL) | MBC (mg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| 5-Bromo-3-methyl-N,N-dipropyl-2-pyridinamine | 6.25 | 12.5 | 17 |

| Control (Ciprofloxacin) | 0.5 | 1.0 | 30 |

In a study utilizing the agar well diffusion method, the compound exhibited a significant zone of inhibition at a concentration of 50 mg/mL, outperforming other tested compounds in the series .

2. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit alkaline phosphatase (ALP), an enzyme involved in various physiological processes. The results indicate that it acts as a competitive inhibitor with an IC50 value of approximately .

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Alkaline Phosphatase | Competitive | 1.469 ± 0.02 |

Molecular docking studies further elucidated the interactions between the compound and ALP, revealing multiple hydrogen bonds with key amino acid residues, thereby confirming its potential as an effective inhibitor .

Case Study: Antibacterial Efficacy

In a comparative study involving multiple synthesized derivatives of pyridine compounds, 5-Bromo-3-methyl-N,N-dipropyl-2-pyridinamine was identified as the most potent agent against XDR Salmonella Typhi. The study included various concentrations and assessed both minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values, demonstrating its superior efficacy compared to other derivatives .

Research Findings on Enzyme Interaction

Further investigations into the mechanism of action revealed that 5-Bromo-3-methyl-N,N-dipropyl-2-pyridinamine binds effectively to the active site of ALP, which was confirmed through enzyme kinetics studies using Lineweaver-Burk plots. The binding affinity was also supported by molecular docking results that indicated favorable interactions with critical residues within the enzyme's active site .

Comparison with Similar Compounds

Positional Isomers: 2-Bromo-3-methylpyridine

- Structure : Bromine at position 2, methyl at position 3.

- Molecular Formula : C₆H₆BrN (MW: 172.02 g/mol) .

- Key Differences :

- The bromine position (2 vs. 5) alters electronic distribution, affecting reactivity. For example, electrophilic substitution reactions would favor different sites.

- Lacks the dipropylamine group, resulting in lower lipophilicity and reduced steric bulk.

- Applications : Primarily used as a synthetic intermediate; safety data indicate handling precautions for brominated pyridines .

Substituted Pyridinamines: 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine

Trifluoromethyl-Substituted Analog: 5-Bromo-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine

- Structure : Trifluoromethylbenzyl substituent at the amine position.

- Molecular Formula : C₁₃H₁₀BrF₃N₂ (MW: 331.13 g/mol) .

- Key Differences :

- The electron-withdrawing CF₃ group reduces electron density on the pyridine ring, altering reactivity in cross-coupling reactions.

- Enhanced metabolic stability due to the fluorine atoms, contrasting with the propyl groups’ susceptibility to oxidation.

Nitro-Substituted Pyridinamine: 5-Bromo-N-(2,2-dimethylpropyl)-3-nitro-2-pyridinamine

- Structure : Nitro group at position 3, tert-butyl-like substituent at the amine.

- Key Differences :

- The nitro group is strongly electron-withdrawing, making the pyridine ring more electrophilic than the methyl-substituted target compound.

- The bulky 2,2-dimethylpropyl group may hinder steric access in binding interactions compared to linear propyl chains.

Pyrimidine Analogs: 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

- Structure : Pyrimidine core with bromine at position 5, chlorine at position 2, and cyclopentylamine.

- Molecular Formula : C₉H₁₀BrClN₄ (MW: 289.56 g/mol) .

- Key Differences: Pyrimidine’s dual nitrogen atoms increase hydrogen-bonding capacity versus pyridine.

Comparative Data Table

Research Implications and Trends

- Synthetic Utility : Bromine at position 5 enables cross-coupling reactions (e.g., Suzuki-Miyaura), while methyl and dipropyl groups modulate steric and electronic effects .

- Pharmacological Potential: Analogs like DAA1106 and PK11195 () target peripheral benzodiazepine receptors (PBR/TSPO), suggesting that brominated pyridinamines could serve as PET ligands if optimized for blood-brain barrier penetration .

- Material Science: Lipophilic propyl groups may enhance solubility in non-polar matrices for organic electronics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 5-Bromo-3-methyl-N,N-dipropyl-2-pyridinamine?

- Methodological Answer : Common routes involve nucleophilic substitution or reductive amination. For example, brominated pyridine derivatives (e.g., 5-bromopyridin-2-amine) can react with aldehydes or ketones in the presence of reducing agents like sodium cyanoborohydride to introduce alkylamine groups . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side reactions such as dehalogenation or over-alkylation. Purification typically employs column chromatography or recrystallization.

Q. How is the structural identity of this compound confirmed post-synthesis?

- Methodological Answer : Structural characterization relies on a combination of techniques:

- NMR spectroscopy : H and C NMR identify substituent positions and verify regioselectivity (e.g., distinguishing between N-propyl and methyl groups).

- X-ray crystallography : Resolves absolute configuration and intermolecular interactions, such as hydrogen bonding between amine groups and adjacent aromatic systems .

- Mass spectrometry : Confirms molecular weight and bromine isotope patterns.

Q. What are the key solubility and stability considerations for handling this compound?

- Methodological Answer : The bromine atom and tertiary amine structure influence polarity and solubility. Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while nonpolar solvents (e.g., hexane) are less effective. Stability studies under varying pH and temperature are essential; for instance, acidic conditions may protonate the amine, altering reactivity. Long-term storage recommendations include inert atmospheres and desiccated environments to prevent hydrolysis .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the pyridine ring?

- Methodological Answer : Regioselective bromination or alkylation can be guided by directing groups. For example, the methyl group at position 3 may act as a steric hindrance, directing electrophilic substitution to position 5. Computational methods (DFT calculations) predict reactive sites by analyzing electron density maps . Transition-metal catalysis (e.g., Pd-mediated cross-coupling) enables selective C–N bond formation while preserving the bromine substituent .

Q. How do intermolecular interactions influence crystallization and solid-state properties?

- Methodological Answer : Crystal packing is often stabilized by N–H⋯N hydrogen bonds, forming centrosymmetric dimers as observed in related bromopyridine derivatives . π-π stacking between aromatic rings and halogen bonding (C–Br⋯N) further contribute to lattice stability. These interactions affect melting points, mechanical properties, and dissolution rates, which are critical for formulation in drug delivery systems.

Q. What analytical approaches resolve contradictions in reaction yield data under varying conditions?

- Methodological Answer : Systematic Design of Experiments (DoE) identifies critical variables (e.g., reagent stoichiometry, reaction time). For example, contradictory yields in reductive amination may arise from competing pathways (e.g., imine vs. enamine formation). High-throughput screening with LC-MS monitors intermediates, while kinetic studies (e.g., Arrhenius plots) differentiate temperature-dependent mechanisms .

Methodological Considerations for Further Research

- Catalytic Asymmetric Synthesis : Explore chiral ligands (e.g., BINAP) to induce enantioselectivity in N-alkylation steps .

- Computational Modeling : Molecular dynamics simulations predict solvent effects on reaction pathways, aiding in solvent selection .

- In Situ Spectroscopy : Raman or IR spectroscopy tracks real-time intermediate formation, reducing reliance on ex situ analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.